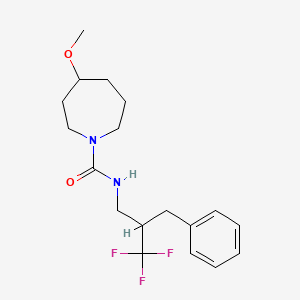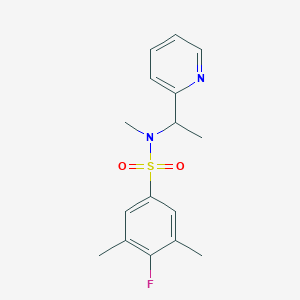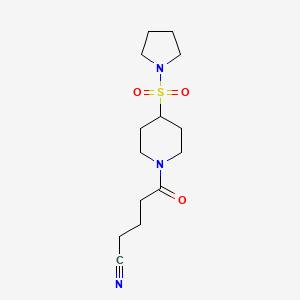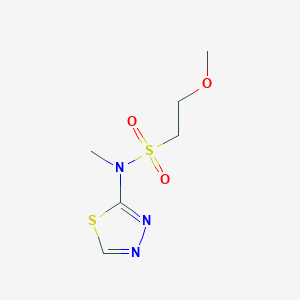![molecular formula C15H22N2O4S2 B6969307 [1-(3-Methylthiophen-2-yl)sulfonylpiperidin-3-yl]-morpholin-4-ylmethanone](/img/structure/B6969307.png)
[1-(3-Methylthiophen-2-yl)sulfonylpiperidin-3-yl]-morpholin-4-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(3-Methylthiophen-2-yl)sulfonylpiperidin-3-yl]-morpholin-4-ylmethanone: is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a sulfonyl group, a piperidine ring, and a morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Methylthiophen-2-yl)sulfonylpiperidin-3-yl]-morpholin-4-ylmethanone typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Sulfonylation: The thiophene ring is then sulfonylated using sulfonyl chloride in the presence of a base such as pyridine.
Piperidine Ring Formation: The piperidine ring can be introduced through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone react to form the piperidine structure.
Morpholine Ring Introduction: The morpholine ring is typically introduced through nucleophilic substitution reactions involving morpholine and an appropriate leaving group on the piperidine ring.
Final Coupling: The final step involves coupling the sulfonylated thiophene with the piperidine-morpholine intermediate under conditions that promote the formation of the desired methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[1-(3-Methylthiophen-2-yl)sulfonylpiperidin-3-yl]-morpholin-4-ylmethanone: has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of [1-(3-Methylthiophen-2-yl)sulfonylpiperidin-3-yl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in the central nervous system, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1-(2-Thienyl)sulfonylpiperidin-3-yl]-morpholin-4-ylmethanone: Similar structure but with a different substitution pattern on the thiophene ring.
[1-(3-Methylthiophen-2-yl)sulfonylpiperidin-3-yl]-piperidin-4-ylmethanone: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
- The presence of both a morpholine and a piperidine ring in the same molecule provides unique chemical properties and potential biological activities.
- The specific substitution pattern on the thiophene ring may confer distinct electronic properties, influencing the compound’s reactivity and interactions with biological targets.
Eigenschaften
IUPAC Name |
[1-(3-methylthiophen-2-yl)sulfonylpiperidin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S2/c1-12-4-10-22-15(12)23(19,20)17-5-2-3-13(11-17)14(18)16-6-8-21-9-7-16/h4,10,13H,2-3,5-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPNLPJVDUHRSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[1-(2,2-Dimethylpropyl)-2-oxopiperidin-3-yl]piperidine-4-sulfonamide](/img/structure/B6969224.png)
![6-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B6969232.png)
![benzyl N-[1-[3-(1-methylpyrazol-4-yl)propanoyl]azetidin-3-yl]carbamate](/img/structure/B6969245.png)
![4-[[1-(2-Fluorophenyl)pyrrolidin-3-yl]methylsulfamoyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B6969256.png)
![(5-chloropyridin-2-yl)-[3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone](/img/structure/B6969259.png)
![5-[4,4-Difluoro-3-(hydroxymethyl)piperidin-1-yl]sulfonyl-2-methylisoindole-1,3-dione](/img/structure/B6969262.png)
![pyrazolo[1,5-a]pyrimidin-3-yl-[3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone](/img/structure/B6969266.png)



![N-[1-(1-propan-2-ylpyrazol-4-yl)sulfonylpiperidin-4-yl]pyridazin-3-amine](/img/structure/B6969291.png)
![2,3,4,5,6-pentamethyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B6969292.png)


